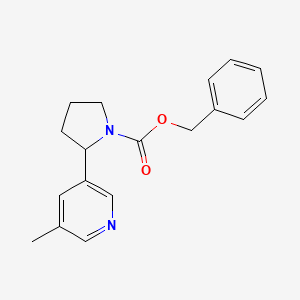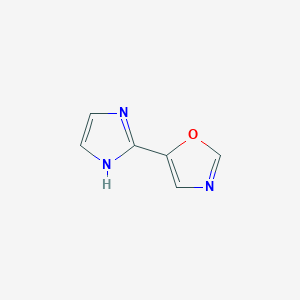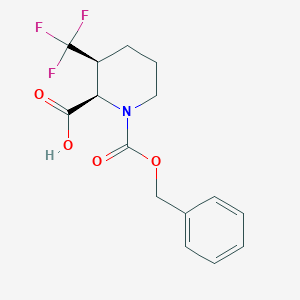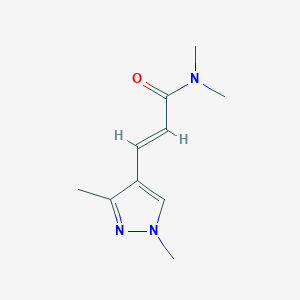
(2,2,2-Trifluoroacetyl) 4-(3-fluoroazetidin-3-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,2-Trifluoroacetyl) 4-(3-fluoroazetidin-3-yl)benzoate is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both trifluoroacetyl and fluoroazetidinyl groups in its structure makes it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoroacetyl) 4-(3-fluoroazetidin-3-yl)benzoate typically involves multiple steps, starting with the preparation of the fluoroazetidinyl intermediate. This intermediate is then reacted with a trifluoroacetylating agent to yield the final product. Common reagents used in these reactions include trifluoroacetic anhydride and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Trifluoroacetyl) 4-(3-fluoroazetidin-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
Scientific Research Applications
(2,2,2-Trifluoroacetyl) 4-(3-fluoroazetidin-3-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of (2,2,2-Trifluoroacetyl) 4-(3-fluoroazetidin-3-yl)benzoate involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The fluoroazetidinyl group may contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- (2,2,2-Trifluoroacetyl) 4-(3-chloroazetidin-3-yl)benzoate
- (2,2,2-Trifluoroacetyl) 4-(3-bromoazetidin-3-yl)benzoate
- (2,2,2-Trifluoroacetyl) 4-(3-iodoazetidin-3-yl)benzoate
Uniqueness
(2,2,2-Trifluoroacetyl) 4-(3-fluoroazetidin-3-yl)benzoate stands out due to the presence of both trifluoroacetyl and fluoroazetidinyl groups, which impart unique chemical and biological properties.
Properties
Molecular Formula |
C12H9F4NO3 |
|---|---|
Molecular Weight |
291.20 g/mol |
IUPAC Name |
(2,2,2-trifluoroacetyl) 4-(3-fluoroazetidin-3-yl)benzoate |
InChI |
InChI=1S/C12H9F4NO3/c13-11(5-17-6-11)8-3-1-7(2-4-8)9(18)20-10(19)12(14,15)16/h1-4,17H,5-6H2 |
InChI Key |
OHPFOXCYQVRXCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=CC=C(C=C2)C(=O)OC(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Amino-1-imino-2-methylpropan-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11815610.png)

![4-[(3,4,5-Trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11815613.png)




![(3S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11815637.png)






